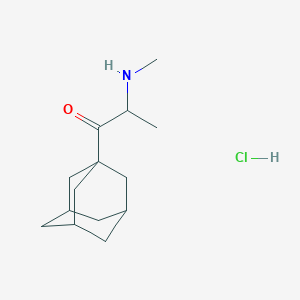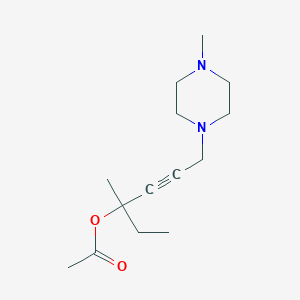
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate, also known as EMB, is a chemical compound that has been used in scientific research for its various biological and pharmacological properties. EMB belongs to the family of piperazine compounds and has been synthesized through various methods.
Mechanism of Action
The exact mechanism of action of 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has also been shown to increase the levels of serotonin and norepinephrine, leading to antidepressant effects. Additionally, 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate in lab experiments is its relatively low toxicity. It has also been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation is that 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate is not very water-soluble, making it difficult to administer in aqueous solutions.
Future Directions
There are several future directions for the study of 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate. One potential area of research is its use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research could be done to better understand its mechanism of action and potential use in treating other neurological disorders. Finally, more studies could be done to investigate the potential side effects and toxicity of 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate.
Synthesis Methods
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate can be synthesized through various methods. One such method involves the reaction of 4-methyl-1-piperazinecarboxylic acid with 1-ethyl-1-methyl-2-butyn-1-ol in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate.
Scientific Research Applications
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been widely used in scientific research for its various biological and pharmacological properties. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has also been studied for its potential use in treating neuropathic pain, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
[3-methyl-6-(4-methylpiperazin-1-yl)hex-4-yn-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-14(3,18-13(2)17)7-6-8-16-11-9-15(4)10-12-16/h5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYCQMNNOQVXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCN(CC1)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methyl-6-(4-methylpiperazin-1-yl)hex-4-yn-3-yl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)
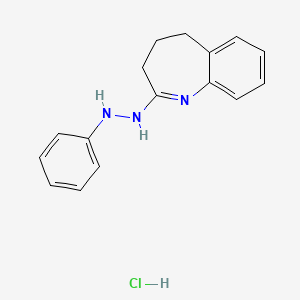
![1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)
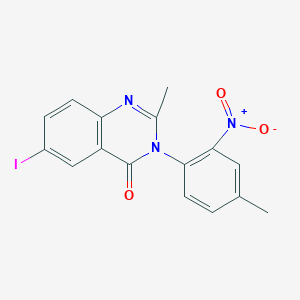
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)
![N-(2-[5-(3-chlorophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4958567.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)
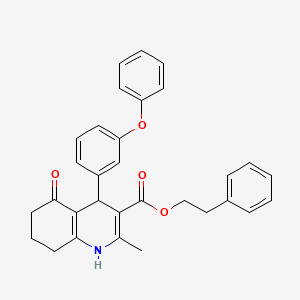
![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4958611.png)
![4-[(difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline](/img/structure/B4958621.png)
![1-chloro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B4958622.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)
